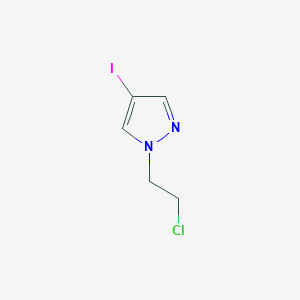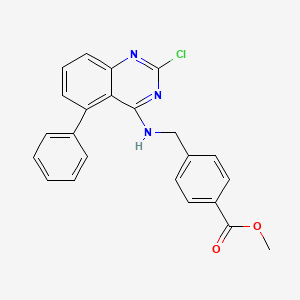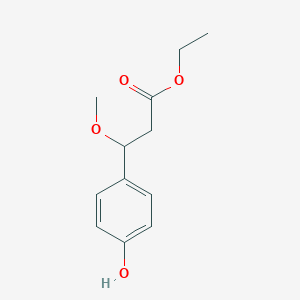
2-Chloro-3-methyl-5-(trifluoromethyl)pyridine1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3-methyl-5-(trifluoromethyl)pyridine1-oxide is a heterocyclic aromatic organic compound. It is a derivative of pyridine, which is a basic nitrogen-containing ring structure. The presence of chlorine, methyl, and trifluoromethyl groups, along with an oxide functional group, makes this compound unique and potentially useful in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pyridine, 2-chloro-3-methyl-5-(trifluoromethyl)-, 1-oxide typically involves the chlorination of 3-methyl-5-(trifluoromethyl)pyridine followed by oxidation. The chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The oxidation step can be carried out using hydrogen peroxide or other suitable oxidizing agents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods also focus on minimizing by-products and ensuring the safety of the process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-3-methyl-5-(trifluoromethyl)pyridine1-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can remove the oxide group or reduce other functional groups present in the molecule.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Ammonia, primary amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives of the original compound.
Applications De Recherche Scientifique
2-Chloro-3-methyl-5-(trifluoromethyl)pyridine1-oxide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mécanisme D'action
The mechanism by which pyridine, 2-chloro-3-methyl-5-(trifluoromethyl)-, 1-oxide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of the trifluoromethyl group can enhance the compound’s binding affinity to certain targets, while the oxide group can participate in redox reactions. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-3-methylpyridine
- 3-Methyl-5-(trifluoromethyl)pyridine
- 2-Chloro-5-(trifluoromethyl)pyridine
Uniqueness
2-Chloro-3-methyl-5-(trifluoromethyl)pyridine1-oxide is unique due to the combination of its functional groups. The presence of both chlorine and trifluoromethyl groups, along with the oxide functionality, provides distinct reactivity and potential applications that are not shared by its similar compounds. This uniqueness makes it valuable in various fields of research and industry.
Propriétés
Formule moléculaire |
C7H5ClF3NO |
|---|---|
Poids moléculaire |
211.57 g/mol |
Nom IUPAC |
2-chloro-3-methyl-1-oxido-5-(trifluoromethyl)pyridin-1-ium |
InChI |
InChI=1S/C7H5ClF3NO/c1-4-2-5(7(9,10)11)3-12(13)6(4)8/h2-3H,1H3 |
Clé InChI |
ITTSHCSSQYNNFP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C[N+](=C1Cl)[O-])C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


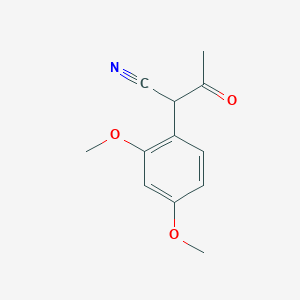

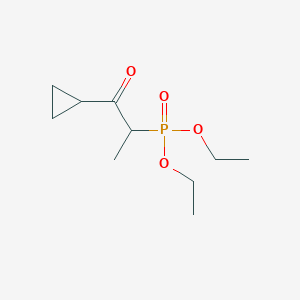

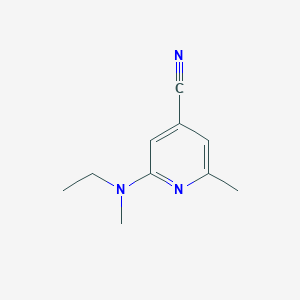

![4-[2-(3-Nitrophenyl)ethenyl]-pyridine](/img/structure/B8624811.png)

